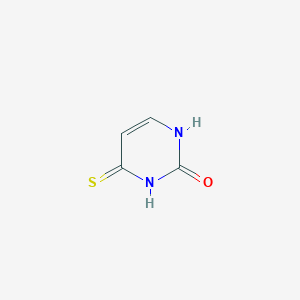

4-Thiouracil

説明

特性

IUPAC Name |

4-sulfanylidene-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c7-4-5-2-1-3(8)6-4/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVONXEQGWXGFJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50207840 | |

| Record name | 4-Thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591-28-6 | |

| Record name | 4-Thiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiouracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Thiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Thiouracil in Molecular Biology: A Technical Guide to Core Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Thiouracil

This compound (4tU) and its ribonucleoside analog 4-thiouridine (4sU) are invaluable tools in molecular biology for studying the dynamic life of RNA. These photoreactive nucleotide analogs can be introduced to cells and are subsequently incorporated into newly transcribed RNA.[1][2][3] This incorporation allows for the specific labeling and subsequent isolation or identification of nascent RNA, providing a temporal window into RNA metabolism that is not achievable through steady-state RNA analysis. The unique properties of the thiol group in 4tU/4sU form the basis of its two primary applications: metabolic labeling of RNA and photoactivatable crosslinking to identify RNA-protein interactions. This guide provides an in-depth overview of the core uses of this compound, detailed experimental protocols, and quantitative data to facilitate its application in research and drug development.

Core Applications of this compound

The versatility of this compound stems from the chemical reactivity of its thiol group, enabling two powerful, complementary approaches to study RNA biology.

Metabolic Labeling of Nascent RNA

Metabolic labeling with 4tU or 4sU allows for the temporal tracking of RNA synthesis, processing, and degradation.[4][5] By providing cells with 4tU/4sU for a defined period (a "pulse"), researchers can specifically label RNA transcripts synthesized during that time. These newly synthesized, thiolated RNAs can then be distinguished from the pre-existing RNA pool.

The labeled RNA can be isolated through a multi-step process. First, the thiol group on the incorporated this compound is biotinylated, most commonly using a reagent like HPDP-biotin, which forms a cleavable disulfide bond. The biotinylated RNA is then affinity-purified using streptavidin-coated beads. Finally, the purified RNA can be eluted by cleaving the disulfide bond with a reducing agent. This powerful technique, often referred to as "pulse-chase" analysis when the 4tU pulse is followed by a "chase" with an excess of unlabeled uracil, provides critical insights into the kinetics of RNA metabolism.

Photoactivatable Crosslinking of RNA-Protein Interactions

The second major application of this compound is in the identification of RNA-protein interactions. The thiol group in 4tU/4sU is photoreactive and, upon exposure to long-wave UV light (typically 365 nm), can form covalent crosslinks with amino acids in close proximity. This feature is exploited in techniques like Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP). In PAR-CLIP, cells are first incubated with 4sU to incorporate it into nascent transcripts. Following UV irradiation to crosslink RNA-protein complexes, the protein of interest is immunoprecipitated, and the crosslinked RNA is sequenced to identify the protein's binding sites on a transcriptome-wide scale.

Key Experimental Techniques and Protocols

Several key methodologies have been developed that leverage the properties of this compound. Below are detailed protocols for some of the most prominent techniques.

Extremely Rapid and Specific this compound Labeling (ers4tU)

This method is optimized for very short labeling times in yeast, allowing for high temporal resolution in kinetic studies of RNA metabolism.

Experimental Protocol:

-

Cell Culture and 4tU Labeling:

-

Grow Saccharomyces cerevisiae in a uracil-free medium to enhance 4tU uptake. Expression of a permease can further boost uptake.

-

Add 4tU to the culture to a final concentration of 10 µM.

-

Incubate for a short period, typically 15 seconds to 5 minutes.

-

For pulse-chase experiments, add a high concentration of unlabeled uridine to chase the 4tU.

-

Harvest cells by centrifugation.

-

-

RNA Extraction:

-

Extract total RNA from the cell pellet using a standard method, such as hot phenol-chloroform extraction.

-

-

Biotinylation of Thiolated RNA:

-

Dissolve the RNA in DEPC-treated water.

-

Add HPDP-biotin to a final concentration of 0.5 mM.

-

Incubate at 65°C for 15-30 minutes in the dark.

-

Remove unincorporated biotin using a size-exclusion column or by ethanol precipitation with washes.

-

-

Purification of Biotinylated RNA:

-

Resuspend the biotinylated RNA in a suitable buffer.

-

Add streptavidin-coated magnetic beads and incubate to allow binding.

-

Wash the beads extensively to remove non-biotinylated RNA.

-

Elute the purified, newly synthesized RNA by adding a reducing agent like DTT to cleave the disulfide bond of the HPDP-biotin.

-

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

PAR-CLIP is a widely used technique to identify the binding sites of RNA-binding proteins in vivo.

Experimental Protocol:

-

Cell Culture and 4sU Labeling:

-

Culture mammalian cells to approximately 80% confluency.

-

Add 4-thiouridine (4sU) to the culture medium to a final concentration of 100 µM.

-

Incubate for 14-16 hours to allow for incorporation into nascent transcripts.

-

-

UV Crosslinking:

-

Wash the cells with ice-cold PBS.

-

Irradiate the cells with 0.15 J/cm² of 365 nm UV light on ice.

-

Harvest the cells.

-

-

Immunoprecipitation:

-

Lyse the cells and treat with RNase T1 to partially digest the RNA.

-

Immunoprecipitate the RNA-binding protein of interest using a specific antibody coupled to magnetic beads.

-

Wash the beads to remove non-specifically bound proteins and RNA.

-

-

RNA Fragment Isolation and Sequencing:

-

Elute the protein-RNA complexes from the beads.

-

Run the eluate on an SDS-PAGE gel and transfer to a nitrocellulose membrane.

-

Excise the band corresponding to the protein-RNA complex.

-

Treat with Proteinase K to digest the protein, leaving the crosslinked RNA fragment.

-

Ligate 3' and 5' adapters to the RNA fragments.

-

Perform reverse transcription and PCR to generate a cDNA library.

-

Sequence the cDNA library using high-throughput sequencing.

-

Thiol(SH)-Linked Alkylation for the Metabolic Sequencing of RNA (SLAM-seq)

SLAM-seq is a method that identifies incorporated 4sU in RNA through chemical modification that leads to a specific base change during reverse transcription, thus avoiding the need for biochemical purification of labeled RNA.

Experimental Protocol:

-

Cell Culture and 4sU/4tU Labeling:

-

Culture cells and add 4sU (for mammalian cells) or 4tU (for yeast) to the medium.

-

Incubate for the desired labeling period.

-

Harvest cells and extract total RNA.

-

-

Alkylation of Thiolated RNA:

-

Treat the total RNA with iodoacetamide (IAA). This alkylates the sulfur atom of the incorporated this compound.

-

-

Library Preparation and Sequencing:

-

Prepare an RNA-seq library from the alkylated RNA, for instance, using a 3' end sequencing method like QuantSeq.

-

During reverse transcription, the alkylated this compound is read as a cytosine instead of a uracil.

-

Sequence the resulting cDNA library.

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome.

-

Identify T-to-C conversions in the sequencing data. The frequency of these conversions is proportional to the amount of newly synthesized RNA.

-

Thiouracil (TU) Tagging

TU-tagging is a genetic and chemical intersectional method for cell-type-specific RNA labeling in vivo, particularly in organisms like mice and Drosophila.

Experimental Protocol:

-

Generation of Transgenic Organism:

-

Generate a transgenic organism that expresses uracil phosphoribosyltransferase (UPRT) under the control of a cell-type-specific promoter. Most higher eukaryotes lack a functional UPRT, so only cells with the transgene will be able to metabolize 4tU.

-

-

4tU Administration and Labeling:

-

Administer this compound (4tU) to the organism, for example, through injection.

-

Allow time for the 4tU to be incorporated into nascent RNA in the UPRT-expressing cells.

-

-

RNA Isolation and Purification:

-

Dissect the tissue of interest and extract total RNA.

-

Perform biotinylation of the thiolated RNA and subsequent purification using streptavidin beads, as described in the ers4tU protocol.

-

-

Downstream Analysis:

-

Analyze the purified cell-type-specific RNA using methods such as RT-qPCR, microarrays, or RNA sequencing.

-

Quantitative Data Summary

The efficiency and parameters of this compound-based techniques can vary depending on the cell type, organism, and specific experimental goals. The following tables summarize key quantitative data from the literature.

| Parameter | Organism/Cell Type | Recommended Value | Reference |

| 4tU Concentration | S. cerevisiae | 10 µM - 0.2 mM | |

| H. volcanii | 75% of total uracil source (e.g., 300 µM 4tU, 100 µM uracil) | ||

| S. acidocaldarius | 75% of total uracil source (e.g., 135 µM 4tU, 45 µM uracil) | ||

| Human Fibroblasts (in vivo infection) | 100 µM | ||

| 4sU Concentration | Mammalian Cells | 100 µM - 200 µM | |

| Labeling Time | S. cerevisiae (ers4tU) | 15 seconds - 5 minutes | |

| S. cerevisiae (SLAM-seq) | 2 hours | ||

| Mammalian Cells (PAR-CLIP) | 14 - 16 hours | ||

| Human Fibroblasts (in vivo infection) | 2 hours (4sU), 6 hours (4tU) | ||

| H. volcanii | 30 minutes to several hours | ||

| Biotinylation Reagent | General | HPDP-biotin or MTSEA-biotin | |

| UV Crosslinking (PAR-CLIP) | Mammalian Cells | 0.15 J/cm² at 365 nm | |

| T>C Conversion Rate (SLAM-seq) | S. cerevisiae | 2.41% - 2.83% | |

| Mouse Embryonic Stem Cells | >50-fold increase over background, median rate ~1% | ||

| General | >90% per 4-thiouridine |

Signaling Pathways and Experimental Workflows

Visualizing the workflows of these complex techniques is crucial for understanding and implementing them. Below are diagrams generated using the DOT language for key this compound-based methodologies.

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. Extremely Rapid and Specific Metabolic Labelling of RNA In Vivo with this compound (Ers4tU) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A Protocol for Transcriptome-Wide Inference of RNA Metabolic Rates in Mouse Embryonic Stem Cells [frontiersin.org]

- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]

The Core Mechanism of 4-Thiouracil Incorporation into RNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the intricate mechanism by which the nucleobase analog 4-thiouracil (4tU), and its corresponding nucleoside 4-thiouridine (4sU), are incorporated into newly transcribed RNA. This process of metabolic labeling has become a cornerstone for studying RNA dynamics, enabling the distinction between nascent and pre-existing RNA populations. Understanding the underlying biochemical pathways and enzymatic players is crucial for the effective design and interpretation of experiments in transcriptomics and drug development.

The Biochemical Pathway of this compound and 4-Thiouridine Incorporation

The incorporation of this compound into RNA is a multi-step enzymatic process that leverages the cellular pyrimidine salvage pathway. The journey begins with the cellular uptake of either this compound (4tU) or its nucleoside form, 4-thiouridine (4sU), and culminates in the integration of 4-thiouridine triphosphate (4-thio-UTP) into elongating RNA chains by RNA polymerases.

Differential Uptake and Initial Phosphorylation

The initial steps of the incorporation pathway differ for 4tU and 4sU, primarily due to the enzymatic machinery present in different organisms.

-

This compound (4tU): In many prokaryotes, yeast, and protozoa, 4tU is directly converted to 4-thiouridine monophosphate (4-thio-UMP) by the enzyme uracil phosphoribosyltransferase (UPRT) .[1][2] This enzyme catalyzes the transfer of a ribose-5-phosphate group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to the 4tU base.[2] Mammalian cells, however, possess a nonfunctional UPRT, rendering them incapable of utilizing 4tU for RNA labeling unless they are genetically engineered to express a functional UPRT, often from Toxoplasma gondii.[1]

-

4-Thiouridine (4sU): 4sU is more commonly used for metabolic labeling in mammalian cells because it can be directly phosphorylated to 4-thio-UMP by uridine kinase (UK) .[3] This enzyme, which is ubiquitously expressed, bypasses the need for a functional UPRT.

Sequential Phosphorylation to Triphosphate

Once 4-thio-UMP is synthesized, it undergoes two sequential phosphorylation steps to become the active precursor for RNA synthesis:

-

4-thio-UMP to 4-thio-UDP: Uridine monophosphate kinase (UMP kinase or UMK) , also known as UMP/CMP kinase, catalyzes the phosphorylation of 4-thio-UMP to 4-thiouridine diphosphate (4-thio-UDP), utilizing ATP as the phosphate donor.

-

4-thio-UDP to 4-thio-UTP: Nucleoside diphosphate kinase (NDK) , a ubiquitous enzyme with broad substrate specificity, facilitates the final phosphorylation step, converting 4-thio-UDP to 4-thiouridine triphosphate (4-thio-UTP).

Incorporation into Nascent RNA

The final and critical step is the incorporation of 4-thio-UTP into the growing RNA transcript by RNA polymerases . RNA polymerase II, the enzyme responsible for transcribing protein-coding genes, recognizes 4-thio-UTP as an analog of UTP and incorporates it into the nascent RNA chain opposite adenine residues in the DNA template.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the intricate processes described above, the following diagrams have been generated using the DOT language.

Quantitative Data on Enzyme Kinetics and Labeling Efficiency

The efficiency of this compound and 4-thiouridine incorporation is dependent on several factors, including the kinetics of the involved enzymes and the experimental conditions.

| Enzyme | Substrate | Apparent Km (µM) | Notes |

| Leishmania donovani UPRT | This compound | 7 | The enzyme also exhibits substrate inhibition by this compound. The Km for the natural substrate uracil is 20 µM. |

| Acholeplasma laidlawii UPRT | Uracil | 4.2 | Kinetic data for this compound is not available for this specific enzyme, but the high affinity for uracil suggests it is a key enzyme in pyrimidine salvage. |

| Human UMP/CMP Kinase | UMP | - | UMP is a preferred substrate over CMP and dCMP. ATP and dATP are the most effective phosphate donors. |

| RNA Polymerase II | 4-thio-UTP | - | Efficiently incorporates 4-thio-UTP into nascent RNA transcripts, enabling photoaffinity labeling of subunits IIo and IIc. |

The efficiency of labeling is also influenced by the concentration of the labeling reagent and the duration of the pulse.

| Duration of Labeling (min) | Recommended 4sU Concentration (µM) |

| < 10 | 500 |

| 15 - 30 | 500 - 1,000 |

| 60 | 200 - 500 |

| 120 | 100 - 200 |

Table 2: Recommended 4sU Concentrations for Different Labeling Durations in Mammalian Cells. Note: Optimal concentrations may vary depending on the cell type and experimental goals.

Following a one-hour labeling period with 4sU, the newly transcribed RNA typically constitutes 3-6% of the total RNA, depending on the cell type. The efficiency of biotinylation of 4sU-labeled RNA using biotin-HPDP is estimated to be around 30%.

Detailed Experimental Protocols

The following section provides a generalized, step-by-step protocol for the metabolic labeling of RNA with 4sU and subsequent purification.

Metabolic Labeling of Nascent RNA with 4sU

-

Cell Culture: Plate cells to reach 70-80% confluency at the time of labeling.

-

Preparation of 4sU Medium: Prepare a stock solution of 4sU (e.g., 100 mM in DMSO or water) and dilute it in pre-warmed culture medium to the desired final concentration (refer to Table 2).

-

Labeling: Aspirate the old medium from the cells and replace it with the 4sU-containing medium. Incubate the cells for the desired labeling period under standard culture conditions.

-

Cell Lysis: After the labeling period, aspirate the 4sU medium and immediately lyse the cells by adding a lysis reagent such as TRIzol. The lysate can be processed immediately or stored at -80°C.

Total RNA Isolation

Isolate total RNA from the cell lysate using a standard RNA extraction protocol (e.g., TRIzol-chloroform extraction followed by isopropanol precipitation). Quantify the RNA concentration and assess its integrity.

Thiol-Specific Biotinylation of 4sU-Labeled RNA

-

Reaction Setup: In a nuclease-free tube, combine the total RNA (typically 50-100 µg), a biotinylating reagent such as EZ-Link Biotin-HPDP (2 µg per 1 µg of RNA), and a biotinylation buffer (e.g., 100 mM Tris pH 7.4, 10 mM EDTA).

-

Incubation: Incubate the reaction mixture for 1.5 to 2 hours at room temperature with gentle rotation, protected from light.

-

Removal of Unbound Biotin: Remove the excess, unbound biotin-HPDP by performing a chloroform or phenol-chloroform extraction.

-

RNA Precipitation: Precipitate the biotinylated RNA by adding salt (e.g., 5 M NaCl to a final concentration of 0.5 M) and isopropanol. Pellet the RNA by centrifugation, wash with 75% ethanol, and resuspend in nuclease-free water.

Streptavidin Affinity Purification of Biotinylated RNA

-

Bead Preparation: Resuspend streptavidin-coated magnetic beads in a binding buffer (e.g., 100 mM Tris pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween 20) and wash them according to the manufacturer's instructions.

-

Binding: Add the biotinylated RNA to the prepared streptavidin beads and incubate for 15-30 minutes at room temperature with rotation to allow for the binding of biotinylated RNA to the beads.

-

Washing: Place the tube on a magnetic stand to capture the beads and discard the supernatant (which contains the unlabeled, pre-existing RNA). Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.

-

Elution: Elute the bound, newly transcribed RNA from the streptavidin beads by adding a solution of a reducing agent, such as dithiothreitol (DTT; typically 100 mM), which cleaves the disulfide bond in the Biotin-HPDP linker.

-

Final RNA Cleanup: Purify the eluted RNA using a standard RNA cleanup kit or ethanol precipitation to remove DTT and other contaminants. The purified, newly transcribed RNA is now ready for downstream applications.

Conclusion

The metabolic labeling of RNA with this compound and its derivatives has revolutionized the study of transcriptomics by providing a powerful tool to investigate the dynamics of RNA synthesis, processing, and decay. A thorough understanding of the enzymatic pathways, coupled with optimized experimental protocols, is paramount for obtaining high-quality, reliable data. This guide provides a comprehensive overview of the core mechanism of this compound incorporation, along with practical data and protocols to aid researchers in their exploration of the dynamic world of the transcriptome.

References

- 1. RNA analysis by biosynthetic tagging using this compound and uracil phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The nucleobase analog this compound hijacks the pyrimidine salvage pathway to inhibit Staphylococcus aureus growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

The Photophysical Properties of 4-Thiouracil: An In-depth Technical Guide for Crosslinking Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Thiouracil (4-tU) and its ribonucleoside analog, 4-thiouridine (4sU), are indispensable tools in molecular biology, primarily utilized for their photo-crosslinking capabilities. By substituting the oxygen atom at the C4 position of uracil with a sulfur atom, 4-tU gains unique photophysical properties that enable the formation of covalent bonds with interacting molecules upon exposure to long-wave ultraviolet (UVA) light. This technical guide provides a comprehensive overview of the photophysical properties of this compound, detailing the mechanisms of photo-crosslinking and providing established experimental protocols for its application in studying RNA-protein and RNA-RNA interactions.

Core Photophysical Properties of this compound

The utility of this compound as a photo-crosslinking agent is rooted in its distinct electronic structure and excited-state dynamics. Upon absorption of UVA light, typically around 330 nm, the 4-tU molecule is promoted to an excited singlet state (S₁).[1][2] Due to the presence of the heavy sulfur atom, 4-tU undergoes highly efficient intersystem crossing (ISC) to a long-lived triplet state (T₁), with a quantum yield approaching unity (Φ_ISC ≈ 0.9).[3][4][5] This triplet state is the primary reactive species responsible for the crosslinking reactions.

The photophysical deactivation pathways of this compound are complex, with primary routes being S₂ → S₁ → T₁ and S₂ → T₂ → T₁. The triplet lifetime is on the order of microseconds in anaerobic conditions, providing a sufficient window for diffusion and reaction with nearby molecules.

Quantitative Photophysical Data

The key photophysical parameters of this compound and its derivatives are summarized in the table below for easy reference and comparison.

| Parameter | Value | Conditions | Reference(s) |

| Absorption Maximum (λ_max) | ~330 nm | UVA region | |

| Molar Extinction Coefficient (ε) | ~19,000 M⁻¹cm⁻¹ | At ~330 nm for 4-thiouridine | |

| Intersystem Crossing Quantum Yield (Φ_ISC) | 0.90 ± 0.15 | Near unity | |

| Triplet State Lifetime (τ_T) | 0.23 ± 0.02 µs | Anaerobic conditions | |

| 0.17 ± 0.02 µs | Aerobic conditions | ||

| Singlet Oxygen Formation Yield (Φ_Δ) | 0.49 ± 0.02 | In the presence of O₂ | |

| Phosphorescence Yield (Φ_Ph) | 0.15 | At 77 K | |

| Fluorescence Emission | ~390 nm (for uracil-6-sulfonate product) | After reaction with singlet oxygen |

Mechanism of this compound Mediated Crosslinking

The photo-crosslinking reaction initiated by this compound is dependent on the molecular environment, particularly the presence or absence of oxygen.

Anaerobic Conditions: Direct Crosslinking

In an environment devoid of oxygen, the excited triplet state of 4-tU directly reacts with adjacent molecules. When incorporated into RNA, this can lead to the formation of covalent bonds with amino acid residues of interacting proteins or with nucleotides of other RNA strands. The primary products of these reactions are often pyrimidine-pyrimidone photoadducts. Studies have suggested that lysine is a key amino acid residue involved in the crosslinking with proteins.

Aerobic Conditions: Singlet Oxygen-Mediated Reactions

In the presence of molecular oxygen, the triplet state of 4-tU can act as a photosensitizer, transferring its energy to oxygen to generate highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with various biomolecules, including this compound itself, leading to the formation of uracil and fluorescent uracil-6-sulfonate.

Experimental Protocols

The application of this compound in crosslinking studies typically involves metabolic labeling of cellular RNA, followed by UV irradiation and subsequent analysis of the crosslinked products. The Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) protocol is a widely used method for identifying the binding sites of RNA-binding proteins.

Metabolic Labeling of RNA with 4-Thiouridine (4sU)

This protocol describes the in vivo incorporation of 4sU into the RNA of cultured mammalian cells.

Materials:

-

4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)

-

Cell culture medium appropriate for the cell line

-

Cultured mammalian cells

-

TRIzol reagent or other RNA extraction kits

Procedure:

-

Culture cells to the desired confluency (typically 70-80%).

-

Add 4sU to the cell culture medium to a final concentration of 100-200 µM.

-

Incubate the cells for a desired period (e.g., 4-16 hours) to allow for the incorporation of 4sU into newly transcribed RNA. Protect the cells from light during and after 4sU addition to prevent premature crosslinking.

-

After the incubation period, wash the cells with ice-cold PBS.

-

Proceed immediately to the crosslinking step or harvest the cells for total RNA extraction using a standard protocol (e.g., TRIzol).

Photo-Crosslinking of 4sU-labeled RNA

This protocol outlines the in vivo crosslinking of 4sU-labeled RNA to interacting proteins.

Materials:

-

Cells with incorporated 4sU

-

Ice-cold PBS

-

UV crosslinking apparatus (365 nm)

-

Cell scrapers

Procedure:

-

Aspirate the culture medium and wash the cell monolayer with ice-cold PBS.

-

Place the culture dish on ice and irradiate with 365 nm UV light at a predetermined energy dose (e.g., 0.1-0.4 J/cm²). The optimal energy dose should be determined empirically for each cell line and experimental setup.

-

After irradiation, scrape the cells in ice-cold PBS and pellet them by centrifugation.

-

The cell pellet containing the crosslinked RNA-protein complexes can now be used for downstream applications such as PAR-CLIP.

PAR-CLIP: A Workflow for Identifying RNA-Protein Interaction Sites

The PAR-CLIP protocol involves the immunoprecipitation of a specific RNA-binding protein (RBP) and the subsequent sequencing of the crosslinked RNA fragments to identify its binding sites.

References

- 1. Optimization of PAR-CLIP for transcriptome-wide identification of binding sites of RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dissociative Photoionization of 2‑Thiouracil and 4‑Thiouracil: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. PAR-CLIP [illumina.com]

- 5. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Application of 4-Thiouracil Derivatives for Metabolic Labeling of RNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and application of 4-thiouracil and its derivatives for the metabolic labeling of newly transcribed RNA. Metabolic labeling is a powerful technique for studying RNA dynamics, including synthesis, processing, and degradation. This compound (4tU) and its nucleoside analog 4-thiouridine (4sU) are among the most widely used reagents for this purpose due to their efficient incorporation into nascent RNA and the availability of methods for their specific detection and isolation.

Core Concepts of this compound-Based Metabolic Labeling

Metabolic labeling with this compound derivatives relies on the cellular uptake of these analogs and their subsequent incorporation into newly synthesized RNA in place of uridine. Once incorporated, the thiol group on the pyrimidine ring serves as a chemical handle for downstream applications. This allows for the specific purification and analysis of RNA transcripts that were actively being synthesized during the labeling period.

The general workflow involves introducing 4tU or 4sU to cells or organisms, allowing for its incorporation into RNA, followed by the isolation of total RNA. The 4sU-labeled RNA can then be specifically modified at the sulfur atom for enrichment or identification.

Metabolic Pathway and Incorporation of this compound Derivatives

Both this compound (4tU) and 4-thiouridine (4sU) are converted intracellularly to 4-thiouridine triphosphate (4sUTP), the substrate for RNA polymerases. However, the initial steps of their metabolic activation differ. In organisms like yeast, which possess the enzyme uracil phosphoribosyltransferase (UPRT), 4tU can be directly converted to 4-thiouridine monophosphate (4sUMP).[1][2][3][4] Mammalian cells generally lack a functional UPRT and therefore rely on the nucleoside form, 4sU, which is taken up by nucleoside transporters and then phosphorylated by uridine kinases.[1]

Synthesis of this compound Derivatives

While this compound and 4-thiouridine are commercially available, research into derivatives aims to improve properties such as cell permeability and labeling efficiency.

Prodrug Strategies

To bypass the rate-limiting step of the initial phosphorylation and to enhance uptake in cells with low nucleoside transporter expression, 4sU has been derivatized into 5'-monophosphate prodrugs. These prodrugs are designed to be cell-permeable and are intracellularly converted to 4sUMP. One successful derivative is the bis(4-acetyloxybenzyl) 5'-monophosphate of 4sU, which has been shown to be well-tolerated by cells and efficiently incorporated into nascent RNA.

Experimental Protocols for Metabolic Labeling

The following are generalized protocols for the metabolic labeling of RNA in yeast and mammalian cells. Optimization of labeling time and concentration is crucial to balance efficient labeling with potential cellular toxicity.

Metabolic Labeling of RNA in Saccharomyces cerevisiae with this compound (4tU)

This protocol is adapted from methods for rapid and specific labeling of RNA in yeast.

-

Cell Culture: Grow S. cerevisiae cultures in uracil-free medium to mid-log phase (OD600 of ~0.5-0.8). The absence of uracil in the medium enhances the uptake and incorporation of 4tU.

-

Preparation of 4tU Stock Solution: Prepare a 2 M stock solution of this compound by dissolving it in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Labeling: Add the 4tU stock solution to the yeast culture to a final concentration of 2 mM. For extremely short labeling times (e.g., less than a minute), higher concentrations may be used.

-

Incubation: Incubate the culture for the desired labeling period. Labeling times can range from as short as 1.5 minutes to several hours, depending on the experimental goals.

-

Harvesting: Stop the labeling by rapidly harvesting the cells. This can be achieved by centrifugation at 4°C. For very short time points, fixation with methanol on dry ice can be used to instantly stop metabolic processes.

-

RNA Isolation: Proceed with total RNA extraction using a standard method, such as hot acid phenol extraction.

Metabolic Labeling of RNA in Mammalian Cells with 4-Thiouridine (4sU)

This protocol is a general guideline for labeling mammalian cells in culture.

-

Cell Culture: Plate mammalian cells to reach 70-80% confluency at the time of labeling.

-

Preparation of 4sU Stock Solution: Prepare a stock solution of 4-thiouridine in a suitable solvent like DMSO or culture medium.

-

Labeling: Replace the culture medium with fresh medium containing the desired final concentration of 4sU. The optimal concentration and labeling time depend on the cell type and experimental question (see Table 1).

-

Incubation: Incubate the cells for the desired duration. For studies of nascent RNA, short incubation times (5-15 minutes) are common. For RNA decay studies, a longer pulse followed by a chase with unlabeled uridine is performed.

-

Harvesting and Lysis: Aspirate the 4sU-containing medium and lyse the cells directly on the plate using a lysis reagent such as TRIzol.

-

RNA Isolation: Isolate total RNA according to the manufacturer's protocol for the chosen lysis reagent.

Quantitative Data on 4-Thiouridine Labeling

The efficiency and potential side effects of 4sU labeling are dependent on the concentration and duration of exposure.

| Labeling Duration | Recommended 4sU Concentration (Mammalian Cells) | Notes |

| 1 hour | 200 µM | Sufficient for most applications, resulting in approximately one 4sU per 50-100 nucleotides in newly transcribed RNA in fibroblasts. |

| > 1 hour | < 200 µM | Prolonged exposure to ≥200 µM 4sU can lead to a growth deficit within 24 hours. |

| 2 hours & 24 hours | 40 µM | Used in studies investigating the impact on splicing, with incorporation rates of 0.5% to 2.3%. |

| Variable | 50 - 1600 µM | A range of concentrations can be tested to determine the minimal amount required for efficient recovery of newly transcribed RNA. |

Table 1: Recommended 4sU Concentrations for Metabolic Labeling in Mammalian Cells

High concentrations of 4sU can have inhibitory effects on cellular processes, particularly rRNA synthesis.

| 4sU Concentration | Effect on rRNA Synthesis |

| ≤ 10 µM | Suitable for measuring the production and processing of ribosomal (r)RNA. |

| > 50 µM | Inhibits the production and processing of 47S rRNA. |

Table 2: Effect of 4sU Concentration on rRNA Synthesis

Downstream Applications and Experimental Workflows

Following isolation, the 4sU-labeled RNA can be subjected to various downstream analyses. A common step is the biotinylation of the thiol group, which allows for the affinity purification of the nascent RNA using streptavidin-coated beads.

Several advanced sequencing techniques leverage the chemical properties of 4-thiouridine to identify newly transcribed RNA at single-nucleotide resolution.

-

TUC-seq (Thiol(SH)-linked alkylation for the metabolic sequencing of RNA followed by sequencing): In TUC-seq, 4sU is converted to a cytosine analog, leading to T-to-C transitions during reverse transcription.

-

SLAM-seq (Thiol(SH)-linked alkylation for the metabolic sequencing of RNA): Similar to TUC-seq, SLAM-seq involves the alkylation of 4sU with iodoacetamide, which also results in T-to-C conversions during reverse transcription.

-

TimeLapse-seq: This method uses a different chemical transformation to convert 4sU into a trifluoroethylated cytidine, again resulting in T-to-C mutations.

Concluding Remarks

The use of this compound derivatives for metabolic labeling has revolutionized the study of RNA dynamics. The choice of the specific analog (4tU vs. 4sU), labeling conditions, and downstream analytical methods should be carefully considered based on the biological system and the research question. While highly effective, it is important to be mindful of the potential for high concentrations of these analogs to perturb normal cellular processes. Future developments in this field may include the design of new derivatives with enhanced properties and the refinement of analytical techniques to provide even greater insights into the life cycle of RNA.

References

- 1. Saccharomyces cerevisiae Metabolic Labeling with this compound and the Quantification of Newly Synthesized mRNA As a Proxy for RNA Polymerase II Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oipub.com [oipub.com]

- 3. The nucleobase analog this compound hijacks the pyrimidine salvage pathway to inhibit Staphylococcus aureus growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The nucleobase analog this compound hijacks the pyrimidine salvage pathway to inhibit Staphylococcus aureus growth - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Deep Dive: 4-Thiouracil vs. 4-Thiouridine for Nascent RNA Labeling

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of molecular biology and drug discovery, the ability to meticulously track newly synthesized RNA is paramount to unraveling the complexities of gene expression and its dysregulation in disease. Metabolic labeling of nascent RNA with thiolated nucleoside analogs has emerged as a cornerstone technique, enabling the temporal dissection of RNA synthesis, processing, and decay. Among the chemical tools available, 4-thiouracil (4tU) and 4-thiouridine (4sU) are two of the most prominent reagents. This in-depth technical guide provides a comprehensive comparison of these two molecules, detailing their mechanisms, experimental protocols, and key considerations for their application in research and development.

Core Principles: A Tale of Two Salvage Pathways

The fundamental difference between this compound and 4-thiouridine lies in their metabolic activation for incorporation into newly transcribed RNA. This distinction dictates their applicability in different biological systems.

4-Thiouridine (4sU): The Direct Route in Mammalian Cells

4-thiouridine is a nucleoside analog that is readily taken up by most mammalian cells through nucleoside transporters.[1][2] Once inside the cell, it enters the pyrimidine salvage pathway, where it is phosphorylated by uridine-cytidine kinases to 4-thiouridine monophosphate (4sUMP). Subsequent phosphorylations yield 4-thiouridine diphosphate (4sUDP) and finally 4-thiouridine triphosphate (4sUTP).[3] This activated form, 4sUTP, is then recognized by RNA polymerases and incorporated into nascent RNA transcripts in place of uridine triphosphate (UTP).[1][2]

This compound (4tU): A Requirement for Exogenous Machinery in Higher Eukaryotes

In contrast, this compound is a nucleobase analog. Its conversion into a usable form for RNA synthesis is dependent on the enzyme uracil phosphoribosyltransferase (UPRT). UPRT catalyzes the conversion of uracil and phosphoribosyl pyrophosphate (PRPP) to uridine monophosphate (UMP). Similarly, it can convert this compound to 4-thiouridine monophosphate (4sUMP). However, the UPRT gene in higher eukaryotes, including mammals, is non-functional due to a two-amino-acid substitution. Consequently, mammalian cells cannot natively incorporate 4tU into their RNA. This limitation can be overcome by the exogenous expression of a functional UPRT, typically from organisms like Toxoplasma gondii or Saccharomyces cerevisiae. This requirement for genetic modification makes 4tU a tool for cell-type-specific or organism-specific labeling in contexts where UPRT is specifically expressed.

Quantitative Comparison: A Data-Driven Overview

While a direct head-to-head comparison in a single study is limited, a comprehensive analysis of the existing literature allows for a quantitative summary of the key parameters for both labeling reagents.

| Parameter | This compound (in UPRT-expressing mammalian cells) | 4-Thiouridine (in mammalian cells) | References |

| Typical Labeling Concentration | 100 µM - 5 mM | 50 µM - 500 µM | |

| Typical Labeling Duration | 1 - 6 hours | 5 minutes - 24 hours | |

| Incorporation Efficiency | Robust labeling observed, with reports of nearly 20% of a specific mRNA being newly synthesized and labeled. | Efficiently incorporated, with labeling of 3%–6% of total RNA after one hour. Can be influenced by cell type and transporter expression. | |

| Reported RNA Yield | Sufficient for downstream applications like RT-qPCR and RNA-sequencing. | Generally high, sufficient for various downstream analyses including RNA-seq. | |

| Cytotoxicity | No major toxicity reported at typical concentrations and durations in UPRT-expressing cells. | Can induce nucleolar stress, inhibit rRNA synthesis and processing, and affect cell proliferation at high concentrations (>50 µM) and with prolonged exposure. | |

| Off-Target Effects | Specificity is high in UPRT-expressing cells, with minimal background labeling in non-expressing cells. | At high concentrations, can interfere with pre-mRNA splicing, particularly for introns with weak splice sites. |

Signaling Pathways and Experimental Workflows

To visualize the metabolic pathways and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Metabolic Pathways

Caption: Metabolic activation pathways of 4-thiouridine and this compound.

Experimental Workflow: Nascent RNA Labeling and Purification

Caption: A generalized experimental workflow for nascent RNA labeling and enrichment.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in this guide.

Protocol 1: Nascent RNA Labeling with 4-Thiouridine (4sU) in Mammalian Cells

This protocol is adapted from established methods for labeling nascent RNA in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO or water, stored at -20°C)

-

Phosphate-buffered saline (PBS)

-

TRIzol reagent or other RNA extraction kit

-

Biotin-HPDP or MTSEA-biotin

-

10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)

-

Streptavidin-coated magnetic beads

-

Wash buffers (as recommended by bead manufacturer)

-

Elution buffer (e.g., buffer containing a reducing agent like DTT for Biotin-HPDP)

Procedure:

-

Cell Culture and Labeling:

-

Plate cells to achieve 70-80% confluency on the day of the experiment.

-

Prepare 4sU-containing medium by diluting the 4sU stock solution to the desired final concentration (e.g., 100-500 µM) in pre-warmed complete medium.

-

Remove the existing medium from the cells and replace it with the 4sU-containing medium.

-

Incubate the cells for the desired labeling period (e.g., 15 minutes to 4 hours) under standard cell culture conditions.

-

-

Total RNA Extraction:

-

Aspirate the labeling medium and wash the cells once with ice-cold PBS.

-

Lyse the cells directly on the plate by adding TRIzol reagent and following the manufacturer's protocol for total RNA extraction.

-

-

Biotinylation of 4sU-labeled RNA:

-

Resuspend the purified total RNA in RNase-free water.

-

For each µg of RNA, prepare a biotinylation reaction mix containing:

-

1 µg of total RNA

-

Biotin-HPDP (e.g., 1 µg) or MTSEA-biotin (e.g., 0.2 µg)

-

1x Biotinylation Buffer

-

RNase-free water to the final volume.

-

-

Incubate the reaction at room temperature for 1.5-2 hours with gentle rotation, protected from light.

-

Remove excess biotin by performing a phenol:chloroform extraction followed by isopropanol precipitation or by using a suitable RNA cleanup kit.

-

-

Purification of Biotinylated RNA:

-

Resuspend the biotinylated RNA in a suitable buffer.

-

Wash the streptavidin-coated magnetic beads according to the manufacturer's instructions.

-

Incubate the biotinylated RNA with the washed beads for 30 minutes at room temperature with rotation to allow binding.

-

Pellet the beads using a magnetic stand and discard the supernatant (unlabeled RNA).

-

Wash the beads several times with the recommended wash buffers to remove non-specifically bound RNA.

-

Elute the bound, labeled RNA from the beads using an appropriate elution buffer (e.g., containing 100 mM DTT for Biotin-HPDP).

-

-

Downstream Analysis:

-

The eluted nascent RNA is now ready for downstream applications such as RT-qPCR or library preparation for RNA sequencing.

-

Protocol 2: Nascent RNA Labeling with this compound (4tU) in UPRT-Expressing Mammalian Cells

This protocol is based on studies utilizing exogenous UPRT expression for cell-type-specific RNA labeling.

Materials:

-

Mammalian cell line stably or transiently expressing a functional UPRT gene

-

Complete cell culture medium

-

This compound (4tU) stock solution (e.g., 100 mM in DMSO, stored at -20°C)

-

All other materials as listed in Protocol 1.

Procedure:

-

Cell Culture and Labeling:

-

Culture the UPRT-expressing mammalian cells to the desired confluency.

-

Prepare 4tU-containing medium by diluting the 4tU stock solution to the desired final concentration (e.g., 100 µM) in pre-warmed complete medium.

-

Replace the existing medium with the 4tU-containing medium.

-

Incubate the cells for the desired labeling period (e.g., 2-6 hours).

-

-

Total RNA Extraction, Biotinylation, Purification, and Downstream Analysis:

-

Follow steps 2 through 5 as described in Protocol 1. The downstream processing of 4tU-labeled RNA is identical to that of 4sU-labeled RNA.

-

Concluding Remarks: Choosing the Right Tool for the Job

The choice between this compound and 4-thiouridine for nascent RNA labeling is primarily dictated by the experimental system and the scientific question at hand.

-

4-Thiouridine (4sU) is the reagent of choice for straightforward, global nascent RNA labeling in most mammalian cell culture systems due to its direct incorporation pathway. However, researchers must be mindful of its potential for cytotoxicity and off-target effects at higher concentrations and longer labeling times.

-

This compound (4tU) , in conjunction with exogenous UPRT expression, offers a powerful tool for cell-type-specific RNA labeling in complex, mixed-cell populations or in whole organisms. This "TU-tagging" approach provides a high degree of specificity, enabling the dissection of gene expression dynamics in a targeted manner.

Both 4tU and 4sU, when applied with careful consideration of their respective properties and with appropriate experimental controls, provide invaluable insights into the intricate and dynamic world of the transcriptome. This guide serves as a foundational resource for researchers and professionals seeking to leverage these powerful tools in their pursuit of scientific discovery and therapeutic innovation.

References

- 1. SLAMseq: A New Method for Studying RNA Synthesis and Degradation [lexogen.com]

- 2. Gaining insight into transcriptome-wide RNA population dynamics through the chemistry of 4-thiouridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TU-tagging: cell type specific RNA isolation from intact complex tissues - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of 4-Thiouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Thiouracil (4-TU) is a sulfur-containing heterocyclic organic compound and a derivative of the nucleobase uracil. Its unique photochemical and biological properties have positioned it as a valuable tool in molecular biology and a compound of interest in drug development. This guide provides an in-depth overview of the chemical structure, physicochemical and spectroscopic properties, synthesis, and biological applications of this compound, with a focus on its utility in transcriptome analysis and its potential as an antimicrobial agent. Detailed experimental protocols and visualizations of key pathways and workflows are included to facilitate its practical application in a research setting.

Chemical Structure and Properties

This compound is a pyrimidine derivative with a sulfur atom replacing the oxygen at the 4-position of the uracil ring.[1] Its chemical structure is characterized by a six-membered ring containing two nitrogen atoms and a thiocarbonyl group.

Chemical Structure:

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is a crystalline solid with limited solubility in water but is soluble in organic solvents like DMSO and DMF, as well as in alkaline solutions.[2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C4H4N2OS | [4] |

| Molecular Weight | 128.15 g/mol | [4] |

| CAS Number | 591-28-6 | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 295 °C (decomposes) | |

| Solubility | Sparingly soluble in aqueous buffers. Soluble in ethanol, DMSO, and DMF. Soluble in 1 M NaOH (50 mg/mL). | |

| pKa | Not explicitly found in searches. | |

| LogP | Not explicitly found in searches. |

Spectroscopic Properties

The spectroscopic properties of this compound are crucial for its identification and quantification.

| Spectroscopy | Data | Reference(s) |

| UV/Vis Absorption | λmax: ~330 nm (UVA region), ~240 nm (UVB region) | |

| ¹H NMR | Data available on PubChem. | |

| ¹³C NMR | Chemical shifts available on SpectraBase. | |

| Infrared (IR) | Time-resolved IR spectroscopy has been used to study its photochemistry. | |

| Mass Spectrometry | Major fragments observed at 85 amu (C₃NH₃S⁺) upon photoionization. |

Synthesis of this compound

General Experimental Protocol (Adapted)

Reaction: Condensation of thiourea with ethyl formylacetate (or a similar β-aldehydo ester).

Materials:

-

Thiourea

-

Ethyl formylacetate (or a suitable precursor)

-

Sodium methoxide

-

Methanol

-

Glacial acetic acid

-

Water

Procedure (Conceptual, based on related syntheses):

-

In a round-bottom flask, dissolve thiourea and ethyl formylacetate in methanol.

-

Add sodium methoxide to the solution and reflux the mixture for several hours.

-

After the reaction is complete, evaporate the solvent.

-

Dissolve the residue in hot water and filter if necessary.

-

Acidify the filtrate with glacial acetic acid to precipitate the crude this compound.

-

Collect the precipitate by filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain pure this compound.

Biological and Therapeutic Properties

Antimicrobial Activity

This compound exhibits antimicrobial properties, particularly against bacteria like Staphylococcus aureus. It acts as a uracil analog and hijacks the pyrimidine salvage pathway. In bacteria that possess a functional uracil phosphoribosyltransferase (UPRT), this compound is converted into 4-thiouridine monophosphate (4-thio-UMP) and subsequently incorporated into RNA. This incorporation disrupts normal cellular processes and inhibits bacterial growth.

Antithyroid Properties

Thiouracil and its derivatives, such as propylthiouracil, are known antithyroid agents used in the treatment of hyperthyroidism. They act by inhibiting the enzyme thyroid peroxidase, which is essential for the synthesis of thyroid hormones.

Photochemical Properties and Applications

This compound is a photoactivatable molecule that absorbs UVA light. Upon photoexcitation, it can form a triplet state with a high quantum yield. This property makes it a useful tool in photodynamic therapy and as a photocrosslinking agent to study nucleic acid-protein interactions.

Application in Transcriptome Analysis: TU-Tagging

A significant application of this compound is in the metabolic labeling of newly synthesized RNA, a technique known as TU-tagging. This method allows for the isolation and analysis of the transcriptome of specific cell types within a complex tissue or the study of RNA dynamics (synthesis and decay rates).

Principle of TU-Tagging

The TU-tagging method relies on the expression of uracil phosphoribosyltransferase (UPRT) in the target cells. When this compound is administered, it is converted to 4-thio-UMP by UPRT and incorporated into newly transcribed RNA. The resulting thio-labeled RNA can then be specifically isolated from the total RNA pool.

Metabolic Incorporation Pathway of this compound

The following diagram illustrates the metabolic pathway of this compound incorporation into RNA.

References

4-Thiouracil: A Multifaceted Uracil Analog for Research and Therapeutic Development

An In-depth Technical Guide

Abstract

4-Thiouracil (4-TU), a sulfur-containing analog of the nucleobase uracil, has emerged as a powerful and versatile tool in molecular biology, chemical biology, and drug development. Its unique photochemical and biochemical properties allow for its application in diverse experimental and therapeutic contexts. This technical guide provides a comprehensive overview of this compound, detailing its role as a uracil analog for RNA labeling, its applications as a photosensitizer, and its therapeutic potential. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this multifaceted molecule.

Introduction: The Chemical Biology of a Thionucleobase

This compound is a heterocyclic organic compound characterized by a pyrimidine skeleton, where the oxygen atom at the 4th position of uracil is replaced by a sulfur atom.[1] This substitution imparts unique properties to the molecule, most notably a significant shift in its absorption spectrum towards longer wavelengths (around 330-340 nm) compared to canonical nucleobases.[2][3] This characteristic allows for its selective photoactivation with minimal damage to other cellular components.

Functionally, this compound acts as a uracil analog and can be metabolized by cells through pyrimidine salvage pathways.[4][5] In many organisms, including yeast and bacteria, uracil phosphoribosyltransferase (UPRT) converts this compound into 4-thiouridine monophosphate (4-thio-UMP). This is subsequently phosphorylated to 4-thiouridine triphosphate (4-thio-UTP) and incorporated into newly transcribed RNA by RNA polymerases. In mammalian cells, which often lack a functional UPRT for uracil, the nucleoside form, 4-thiouridine (4sU), is more commonly used as it can be taken up by nucleoside transporters and phosphorylated by uridine kinases.

The incorporation of this compound into RNA enables a wide range of applications, from tracking RNA synthesis and decay dynamics to identifying RNA-protein interactions and exploring therapeutic interventions.

Biochemical Properties and Quantitative Data

The utility of this compound is underpinned by its distinct chemical and physical properties. A summary of its key characteristics and other relevant quantitative data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C4H4N2OS | |

| Molar Mass | 128.15 g/mol | |

| Melting Point | 295 °C (decomposes) | |

| Solubility | Soluble in DMF and DMSO; sparingly soluble in water and ethanol. | |

| Maximum UV Absorption | ~330-340 nm |

Table 2: Photophysical Properties of this compound

| Property | Value | Reference |

| Phosphorescence Yield (ΦPh) | 0.15 (at 77 K) | |

| Triplet Lifetime (τ) | 0.23 ± 0.02 µs (anaerobic); 0.17 ± 0.02 µs (aerobic) | |

| Intersystem Crossing Quantum Yield (ΦISC) | High, approaching 0.9 |

Applications in Research

Metabolic Labeling of Nascent RNA (4sU-Tagging)

One of the most widespread applications of this compound's analog, 4-thiouridine (4sU), is the metabolic labeling of newly transcribed RNA. This technique, often referred to as 4sU-tagging, allows for the temporal resolution of RNA synthesis, processing, and degradation. By providing 4sU to cells in culture, it is incorporated into RNA transcripts during elongation. The presence of the thiol group in the labeled RNA enables its specific biotinylation, typically using reagents like HPDP-biotin, which forms a cleavable disulfide bond. The biotinylated RNA can then be selectively captured and purified using streptavidin-coated magnetic beads. The purified, newly synthesized RNA can be analyzed by various downstream applications, including qRT-PCR, microarrays, and next-generation sequencing (RNA-seq).

Table 3: Recommended 4sU Concentrations for Metabolic Labeling

| Duration of Labeling (minutes) | Recommended 4sU Concentration (µM) | Reference |

| < 10 | 500 - 1000 | |

| 15 - 30 | 500 - 1000 | |

| 60 | 200 - 500 | |

| 120 | 100 - 200 |

It is important to note that high concentrations of 4sU (>50 µM) can induce a nucleolar stress response by inhibiting rRNA synthesis and processing. Therefore, optimizing the labeling concentration and duration for the specific cell type and experimental goal is crucial.

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

The photoactivatable nature of this compound (as 4-thiouridine) is exploited in the PAR-CLIP technique to map RNA-protein interactions with high resolution. In this method, cells are cultured with 4sU, which is incorporated into RNA. Upon irradiation with UV light at 365 nm, the this compound base becomes highly reactive and forms a covalent crosslink with closely associated amino acid residues of RNA-binding proteins (RBPs). This crosslinking is significantly more efficient than that achieved with conventional 254 nm UV light. Following immunoprecipitation of the RBP of interest and stringent washing, the crosslinked RNA is sequenced. A characteristic T-to-C transition at the site of crosslinking during reverse transcription provides a diagnostic marker for the precise location of the RNA-protein interaction.

Photosensitizer for Photodynamic Therapy and Photodamage Studies

This compound is a potent ultraviolet A (UVA) photosensitizer. Upon absorption of UVA light, it efficiently populates a triplet excited state, which can then transfer its energy to molecular oxygen to generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂). This property makes this compound a promising agent for photodynamic therapy (PDT), where localized light activation can induce cell death in cancerous tissues. Furthermore, its ability to generate ROS upon photoactivation is utilized in studies of photodamage to nucleic acids and other cellular components.

Therapeutic Potential

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent, particularly against Staphylococcus aureus. 4-TU is thought to hijack the bacterial pyrimidine salvage pathway, leading to its incorporation into RNA and subsequent inhibition of bacterial growth. Resistance to 4-TU has been linked to mutations in the uracil phosphoribosyltransferase (upp) gene, confirming the mechanism of action. This presents a promising avenue for the development of new antibiotics targeting essential bacterial metabolic pathways.

Antithyroid Agent

Thiourea-based compounds, including the related molecule propylthiouracil (PTU), are established antithyroid drugs. These agents act by inhibiting thyroid peroxidase, the enzyme responsible for iodinating tyrosine residues in thyroglobulin, a critical step in thyroid hormone synthesis. While this compound itself is not a frontline antithyroid drug, its structural similarity and inhibitory mechanism are of interest in the context of drug design and understanding the pharmacodynamics of this class of compounds.

Experimental Protocols

Metabolic Labeling of Nascent RNA with 4-Thiouridine (4sU-Tagging)

This protocol outlines the key steps for labeling, isolating, and purifying newly transcribed RNA from cell culture.

Materials:

-

4-thiouridine (4sU) stock solution (e.g., 100 mM in DMSO)

-

Cell culture medium and reagents

-

TRIzol reagent or other RNA extraction kits

-

EZ-Link Biotin-HPDP

-

10x Biotinylation Buffer (100 mM Tris-HCl pH 7.4, 10 mM EDTA)

-

Streptavidin-coated magnetic beads

-

Dithiothreitol (DTT) for elution

-

RNase-free water, tubes, and tips

Procedure:

-

Metabolic Labeling: Add 4sU to the cell culture medium to the desired final concentration (see Table 3) and incubate for the chosen duration.

-

RNA Extraction: Harvest the cells and extract total RNA using TRIzol or a similar method. Quantify the RNA concentration and assess its integrity.

-

Biotinylation of 4sU-labeled RNA:

-

In a typical reaction, combine up to 100 µg of total RNA with 10x Biotinylation Buffer, Biotin-HPDP (to a final concentration of ~0.2 mg/mL), and RNase-free water.

-

Incubate the reaction at room temperature with rotation for 1.5 to 2 hours.

-

Remove unincorporated biotin by chloroform/isoamyl alcohol extraction and isopropanol precipitation.

-

-

Purification of Biotinylated RNA:

-

Resuspend the biotinylated RNA pellet in an appropriate buffer.

-

Heat the RNA to 65°C for 10 minutes and then place it on ice.

-

Add the RNA to pre-washed streptavidin-coated magnetic beads and incubate at room temperature with rotation for 15-30 minutes.

-

Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.

-

-

Elution of Labeled RNA:

-

Elute the captured RNA from the beads by incubating with a solution containing a reducing agent, such as 100 mM DTT, which cleaves the disulfide bond in the Biotin-HPDP linker.

-

Perform two sequential elutions to maximize recovery.

-

-

Downstream Analysis: The purified, newly transcribed RNA is now ready for analysis by qRT-PCR, RNA-seq, or other methods.

Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

This protocol provides a general workflow for performing a PAR-CLIP experiment.

Materials:

-

4-thiouridine (4sU)

-

UV crosslinking instrument (365 nm)

-

Antibody specific to the RNA-binding protein of interest

-

Protein A/G magnetic beads

-

RNases for partial RNA digestion

-

Kinase and ligase for adapter ligation

-

Reverse transcriptase and PCR reagents

Procedure:

-

Metabolic Labeling: Culture cells in the presence of 4sU to incorporate it into newly synthesized RNA.

-

UV Crosslinking: Irradiate the cells with 365 nm UV light to induce covalent crosslinks between the 4sU-containing RNA and interacting proteins.

-

Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation using an antibody targeting the RBP of interest.

-

RNA Fragmentation: Partially digest the crosslinked RNA with RNases to obtain smaller fragments.

-

Adapter Ligation and Radiolabeling: Ligate adapters to the 3' and 5' ends of the RNA fragments and radiolabel the 5' end.

-

Protein-RNA Complex Isolation: Run the sample on an SDS-PAGE gel and transfer to a membrane. Excise the region corresponding to the protein-RNA complex.

-

Protein Digestion and RNA Extraction: Digest the protein with proteinase K and extract the crosslinked RNA fragments.

-

Reverse Transcription and PCR: Perform reverse transcription, which will introduce T-to-C mutations at the crosslinking sites. Amplify the resulting cDNA by PCR.

-

Sequencing and Data Analysis: Sequence the cDNA library and analyze the data to identify the binding sites of the RBP, paying special attention to the diagnostic T-to-C transitions.

Visualizations: Pathways and Workflows

Metabolic Pathway of this compound

Caption: Metabolic activation of this compound and 4-thiouridine for RNA incorporation.

Experimental Workflow for 4sU-Tagging

Caption: Step-by-step workflow for the isolation of newly transcribed RNA using 4sU-tagging.

Logical Flow of PAR-CLIP

Caption: The logical progression of a Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP) experiment.

Conclusion

This compound and its nucleoside derivative, 4-thiouridine, are invaluable tools for the modern researcher and drug developer. Their utility as uracil analogs for tracking RNA dynamics and as photoactivatable probes for mapping molecular interactions has significantly advanced our understanding of gene regulation. Furthermore, the therapeutic potential of this compound as an antimicrobial and its relevance to antithyroid drug mechanisms underscore its importance in medicinal chemistry. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in a variety of research and development settings, paving the way for new discoveries and therapeutic innovations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture [jove.com]

- 3. glpbio.com [glpbio.com]

- 4. The nucleobase analog this compound hijacks the pyrimidine salvage pathway to inhibit Staphylococcus aureus growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RNA analysis by biosynthetic tagging using this compound and uracil phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Biophysical Characteristics of 4-Thiouracil-Containing RNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Thiouracil (4sU), a photoreactive analog of uracil, has become an invaluable tool in molecular biology for elucidating the dynamics of RNA transcription, processing, and turnover, as well as for mapping RNA-protein interactions.[1] Its incorporation into nascent RNA transcripts allows for their selective isolation and analysis. While its applications are widely documented, a thorough understanding of the intrinsic biophysical characteristics of 4sU-containing RNA is crucial for the accurate interpretation of experimental data and for the design of novel therapeutic strategies. This guide provides a comprehensive overview of the structural and thermodynamic properties of RNA molecules containing this compound, detailed experimental protocols for their characterization, and visualizations of key experimental workflows.

Structural and Conformational Properties

The substitution of an oxygen atom with a sulfur atom at the C4 position of the uracil ring introduces subtle yet significant changes to the nucleobase's properties, which in turn affect the structure and stability of the RNA molecule.

Circular dichroism (CD) spectroscopy of a pentamer RNA duplex, Gs⁴UUUC, complexed with a complementary 2'-O-methyl-ribonucleotide strand indicated that the duplex adopts a classic A-form helical conformation. This suggests that the incorporation of 4-thiouridine does not cause a major distortion of the overall helical geometry.[2] However, NMR spectroscopy studies on the same duplex revealed localized conformational changes.[2]

Thermodynamic Stability

The incorporation of this compound into an RNA duplex has a notable impact on its thermodynamic stability. The effect is highly context-dependent, particularly concerning its base-pairing partner.

UV thermal melting studies have provided quantitative insights into the stability of 4sU-containing RNA duplexes. For a pentamer RNA duplex (Gs⁴UUUC) paired with a complementary 2'-O-methyl ribonucleotide strand (GmAmAmAmCm), the melting temperature (Tm) and the free energy change (ΔG°) at 37°C were determined and compared to the unmodified duplex. The results indicate a destabilization of the RNA duplex upon substitution with 4-thiouridine.[2]

In contrast, studies on internal s⁴U substitutions have shown that a 4sU-G wobble base pair can be more stable than a U-G wobble base pair, while a 4sU-A base pair is less stable than a canonical U-A base pair.[3] This differential stability is a key feature to consider in the design of RNA-targeted therapeutics and in the analysis of RNA secondary structures.

Table 1: Thermodynamic Parameters of a this compound-Containing RNA Duplex

| Duplex Sequence (5'-3') | Modification | Tm (°C) | ΔG°37 (kcal/mol) |

| Gs⁴UUUC / GmAmAmAmCm | 4-Thiouridine (s⁴U) | 14.5 | -2.2 |

| GUUUC / GmAmAmAmCm | Unmodified (U) | 19.0 | -2.8 |

Data from: Kumar, R. K., & Davis, D. R. (1999). Synthesis and Studies on the Effect of 2-Thiouridine and 4-Thiouridine on Sugar Conformation and RNA Duplex Stability. Nucleic Acids Research, 27(10), 2257–2262.

Table 2: Free Energy Contributions of Internal 4-Thiouridine Base Pairs

| Mismatch Pair | ΔG°37 (kcal/mol) |

| Gs⁴U / GCA | -1.1 |

| GUG / CAC | -0.5 |

| Gs⁴UA / GCAU | -1.3 |

| GUA / CAU | -1.5 |

Data from: Testa, S. M., et al. (1999). Thermodynamics of RNA-RNA duplexes with 2- or 4-thiouridines: implications for antisense design and targeting a group I intron. Biochemistry, 38(50), 16655–16662.

Experimental Protocols

UV Thermal Denaturation

UV thermal denaturation is a standard method to determine the melting temperature (Tm) and thermodynamic parameters of nucleic acid duplexes.

Methodology:

-

Sample Preparation: Dissolve the 4sU-containing RNA and its complementary strand in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0). Anneal the duplex by heating to 90-95°C for 5-10 minutes and then slowly cooling to room temperature.

-

Spectrophotometer Setup: Use a spectrophotometer equipped with a temperature-controlled cell holder. Set the wavelength to 260 nm (or 330 nm for s⁴U-containing duplexes, as the thio-base has a distinct absorbance maximum).

-

Melting Curve Acquisition: Increase the temperature at a constant rate (e.g., 0.5 or 1.0 °C/min) and record the absorbance at regular intervals.

-

Data Analysis: Plot the absorbance as a function of temperature to obtain the melting curve. The Tm is the temperature at which 50% of the duplex is denatured, determined from the maximum of the first derivative of the melting curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from analyzing the shape of the melting curve.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the conformation of chiral molecules like RNA. It provides information about the helical structure and conformational changes.

Methodology:

-

Sample Preparation: Prepare the RNA sample in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0) at a known concentration. The buffer should be free of components that have high absorbance in the far-UV region.

-

Spectropolarimeter Setup: Use a CD spectropolarimeter and a quartz cuvette with a defined path length (e.g., 0.1 or 1 cm). Purge the instrument with nitrogen gas.

-

Spectral Acquisition: Record the CD spectrum over a desired wavelength range (e.g., 200-320 nm) at a constant temperature. Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum, plotting molar ellipticity against wavelength, can be compared to reference spectra for known RNA conformations (e.g., A-form, Z-form). Thermal denaturation can also be monitored by CD by recording spectra at different temperatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about RNA molecules in solution, including base pairing, stacking interactions, and sugar pucker conformations.

Methodology:

-

Sample Preparation: Prepare a highly concentrated and pure sample of the 4sU-containing RNA. Isotopic labeling (¹³C, ¹⁵N) is often necessary for larger RNA molecules to resolve spectral overlap. The sample is dissolved in a suitable buffer, typically in D₂O or a H₂O/D₂O mixture.

-

NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed, such as ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proton-proton distances, and ¹H-¹H TOCSY (Total Correlation Spectroscopy) to identify spin systems within each nucleotide.

-

Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used as input for computational structure calculation programs to generate a three-dimensional model of the RNA molecule.

Experimental Workflows and Signaling Pathways

While this compound is primarily a synthetic analog used for experimental purposes and is not known to be a component of natural signaling pathways, its application in various experimental workflows is central to modern RNA biology.

Metabolic Labeling and Enrichment of 4sU-RNA